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Compound of Interest

Compound Name: Bmn-673 8R,9S

Cat. No.: B1139343

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and
bioavailability of Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). The
information presented herein is collated from a range of clinical and preclinical studies, offering
an in-depth resource for professionals in the field of drug development and oncology research.

Introduction to Talazoparib

Talazoparib is a small molecule inhibitor of PARP enzymes, PARP1 and PARP2, which play a
critical role in the repair of single-strand DNA breaks (SSBs). Its primary mechanism of action
involves not only the inhibition of PARP's catalytic activity but also the trapping of PARP-DNA
complexes. This dual action leads to the accumulation of SSBs, which upon DNA replication,
are converted into cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in
homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs
cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[1][2][3]

Pharmacokinetic Profile

The pharmacokinetic profile of Talazoparib has been characterized in several clinical studies
involving patients with advanced solid tumors.[4][5] Generally, Talazoparib exhibits linear
pharmacokinetics and is rapidly absorbed following oral administration.[5][6]

Absorption and Bioavailability

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1139343?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8478803/
https://www.urology-textbook.com/talazoparib.html
https://cdn.pfizer.com/pfizercom/news/asco/Talazoparib_Fact_Sheet.pdf
https://pubmed.ncbi.nlm.nih.gov/31489639/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5905335/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5905335/
https://www.accessdata.fda.gov/drugsatfda_docs/label/2021/211651s008lbl.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Following oral administration, Talazoparib is quickly absorbed, with the median time to reach
maximum plasma concentration (Tmax) typically occurring between 1 to 2 hours post-dose.[5]
[6] The absolute bioavailability of Talazoparib is estimated to be at least 54.6%, based on the
amount of unchanged drug recovered in urine.[7][8] The total fraction of the drug absorbed is
estimated to be at least 68.7%.[8]

The administration of Talazoparib with a high-fat, high-calorie meal does not significantly impact
its total exposure (AUCInf); however, it can reduce the maximum plasma concentration (Cmax)
by approximately 46%.[7] Furthermore, co-administration with acid-reducing agents such as
proton pump inhibitors (PPIs) or H2 receptor antagonists does not affect the absorption of
Talazoparib.[4][6]

Distribution

Talazoparib is widely distributed throughout the body, with an apparent volume of distribution
significantly larger than the systemic circulatory space.[5][9] In vitro studies have shown that
Talazoparib is approximately 74% bound to plasma proteins, and this binding is independent of
the drug's concentration.[10][11]

Metabolism

Talazoparib undergoes minimal hepatic metabolism.[10][12][13][14] The majority of the
administered dose is excreted as the unchanged parent drug.[9][10] In vitro studies have
demonstrated that Talazoparib does not inhibit major cytochrome P450 (CYP) isoenzymes
(CYP1AZ2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4/5) or uridine diphosphate-
glucuronosyltransferase (UGT) isoforms (UGT1A1, 1A4, 1A6, 1A9, 2B7, and 2B15).[12] It also
does not induce CYP1A2, 2B6, or 3A4.[12]

Excretion

The primary route of elimination for Talazoparib is renal excretion.[13][15] Following a single
radiolabeled oral dose, approximately 68.7% of the radioactivity is recovered in the urine (with
54.6% as unchanged drug) and 19.7% is recovered in the feces (with 13.6% as unchanged
drug).[10] The mean terminal plasma half-life (t1/2) of Talazoparib is approximately 90 hours in
cancer patients.[9][10][11] Steady-state plasma concentrations are typically reached within 2 to
3 weeks of once-daily dosing.[5][6]
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Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Talazoparib from
various clinical studies.

Table 1: Single-Dose Pharmacokinetics of Talazoparib in Japanese Patients with Advanced
Solid Tumors[16]

Dose Cmax (ng/mL) AUCInf (ng-h/mL) t1/2 (h)
0.75 mg 13.5 (3.9) 711 (189) 56.6 (18.1)
1 mg 20.1 (6.2) 1020 (362) 50.7 (10.9)

Data are presented as
mean (standard

deviation).

Table 2: Multiple-Dose Pharmacokinetics of Talazoparib in Japanese Patients with Advanced
Solid Tumors (at steady state)[16]

Dose Cmax (ng/mL) AUCtau (ng-h/mL) Rac (AUC)
0.75 mg 25.6 (8.6) 486 (173) 2.5 (0.5)
1 mg 39.8 (14.2) 728 (280) 2.5(0.7)

Data are presented as
mean (standard
deviation). Cmax:
Maximum observed
plasma concentration;
AUCtau: Area under
the plasma
concentration-time
curve during the
dosing interval; Rac
(AUC): Accumulation
ratio based on AUC.
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Table 3: Effect of Renal Impairment on Talazoparib Steady-State Exposure (Day 22)[17]

Renal Function N Cmax (ng/mL) AUCO0-24 (ng-h/imL)
Normal 9 19.8 352
Mild Impairment 9 22.0 395
Moderate Impairment 8 26.0 503
Severe Impairment 8 37.5 927

Data are presented as
geometric mean.
Cmax: Maximum
observed plasma
concentration; AUCO-
24: Area under the
plasma concentration-
time curve from 0 to
24 hours.

Table 4: Effect of P-gp Inhibitors on Talazoparib Pharmacokinetics

Co-administered Effect on Effect on
. . Reference

Drug Talazoparib Cmax Talazoparib AUC
Itraconazole ~40% increase ~56% increase [18]
P-gp inhibitors
(amiodarone,
carvedilol, )

- ~45% increase [6]

clarithromycin,
itraconazole,

verapamil)

Experimental Protocols
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Bioanalytical Method for Talazoparib Quantification in
Plasma

A common method for the quantification of Talazoparib in plasma is Ultra-Performance Liquid
Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[19][20]

o Sample Preparation: Protein precipitation is a frequently used method for extracting
Talazoparib from plasma samples.[20][21] This typically involves the addition of a solvent
mixture, such as methanol and acetonitrile, to the plasma sample to precipitate proteins,
followed by centrifugation to separate the supernatant containing the drug.[21]

o Chromatographic Separation: Chromatographic separation is often achieved using a C18
reverse-phase column (e.g., Acquity BEH C18 or ACQUITY UPLC RP18 HSS T3).[15][19]
[20] A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile)
and an aqueous solution with an additive (e.g., 0.1% formic acid) is commonly employed.[19]
[20]

» Mass Spectrometric Detection: Detection is performed using a triple quadrupole tandem
mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion
mode.[19][20] Multiple reaction monitoring (MRM) is used for quantification, with specific
precursor-to-product ion transitions for Talazoparib (e.g., m/z 381.3 - 285.2) and an internal
standard.[19][20]

* Method Validation: The method is validated for linearity, accuracy, precision, sensitivity, and
specificity according to regulatory guidelines.[20][21]

Visualizations
Signaling Pathway of Talazoparib
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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